Butan-2-yl methyl carbonate

Description

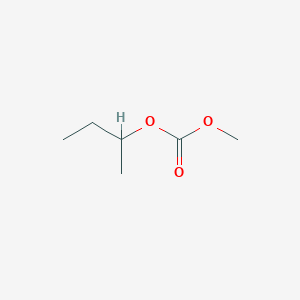

Butan-2-yl methyl carbonate is an organic carbonate ester with the molecular formula C₆H₁₀O₃, formed by the reaction of methyl carbonate with butan-2-ol. This compound features a carbonate group (-O-C(=O)-O-) linking a methyl group and a butan-2-yl group. Carbonates like this are commonly used as solvents, intermediates in organic synthesis, or in specialized applications such as polymer production.

Properties

IUPAC Name |

butan-2-yl methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-5(2)9-6(7)8-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRNVUVZUTULFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576926 | |

| Record name | Butan-2-yl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35363-41-8 | |

| Record name | Butan-2-yl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl methyl carbonate can be synthesized through the reaction of butan-2-ol with methyl chloroformate. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

Butan-2-ol+Methyl chloroformate→Butan-2-yl methyl carbonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Transesterification Reactions

Butan-2-yl methyl carbonate participates in transesterification with alcohols or diols under catalytic conditions. Key findings include:

-

Reactivity with alcohols : In the presence of B(C₆F₅)₃ catalyst, analogous carbonates like but-3-en-2-one undergo transesterification with aryl alcohols to yield substituted ketones (e.g., 4-(4-morpholinophenyl)butan-2-one) at 80°C with moderate yields (~65%) .

-

Diol interactions : Transesterification with 1,3-butanediol forms cyclic carbonates (e.g., 4-methyl-1,3-dioxan-2-one) and double-transesterification derivatives (e.g., butane-1,3-diyl dimethyl dicarbonate) .

Table 1: Transesterification Outcomes with Diols

| Diol | Product(s) Formed | Catalyst | Yield (%) |

|---|---|---|---|

| 1,3-Butanediol | 4-Methyl-1,3-dioxan-2-one | 1a | ~30 |

| 2-Methyl-1,3-propanediol | 5-Methyl-1,3-dioxan-2-one | 1a | ~25 |

| Ethylene glycol | Diethyl carbonate (side product) | None | Trace |

Hydrolysis and Decarbonylation

Under basic or acidic conditions:

-

Base-catalyzed hydrolysis : Cleavage of the carbonate ester bond generates methanol and butan-2-yl hydrogen carbonate (CID 18000524) .

-

Acid-mediated pathways : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to CO₂ release and formation of butan-2-ol .

Thermal Decomposition

At elevated temperatures (>150°C):

-

This compound decomposes into CO₂ and but-2-ene via a six-membered cyclic transition state, consistent with behavior observed in related dialkyl carbonates .

Nucleophilic Substitution

The methyl carbonate group acts as a methylating agent in SN2 reactions:

-

With strong nucleophiles (e.g., ethoxide), methyl transfer occurs to form ethoxycarbonyl derivatives .

Stereochemical Considerations

Chiral variants like [(2R)-but-3-en-2-yl] methyl carbonate retain configuration during transesterification, as evidenced by retention of optical activity in products .

Scientific Research Applications

Butan-2-yl methyl carbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbonate esters.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of butan-2-yl methyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to nucleophiles, forming new carbon-oxygen bonds. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the carbonate group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Butan-2-yl Methyl Carbonate (C₆H₁₀O₃) : Contains a carbonate group, offering higher polarity compared to esters or ethers. Expected to exhibit moderate solubility in polar solvents.

- Butan-2-yl Acetate (C₆H₁₂O₂; CAS 105-46-4) : An ester with a simpler acetate group. Lower polarity and higher volatility than carbonates .

- Butyl (2-Methylpropan-2-yl)oxy Carbonate (C₉H₁₈O₄; CAS 69945-22-8) : A bulkier carbonate with tert-butoxy and butyl groups. Higher molecular weight (190.12 g/mol) and likely lower volatility .

- 2-Methoxy-2-methylbutane (CAS 994-05-8) : An ether with a boiling point range of 217–276°C under varying pressures. Less reactive than carbonates due to the absence of electrophilic carbonyl groups .

Physical and Chemical Properties

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | Not listed | C₆H₁₀O₃ | 130.14 | Estimated 150–180 | Solvent, synthetic intermediate |

| Butan-2-yl Acetate | 105-46-4 | C₆H₁₂O₂ | 116.16 | ~126 | Flavoring agent, solvent |

| Butyl t-Butoxy Carbonate | 69945-22-8 | C₉H₁₈O₄ | 190.12 | Not reported | Specialty synthesis |

| 2-Methoxy-2-methylbutane | 994-05-8 | C₆H₁₂O | 102.17 | 217–276 | Solvent, fuel additive |

Notes:

- Boiling Points : Carbonates generally have higher boiling points than esters or ethers due to stronger dipole interactions. For example, 2-methoxy-2-methylbutane (ether) boils at 217–276°C , while butan-2-yl acetate (ester) boils at ~126°C . This compound likely falls between these ranges.

- Reactivity : Carbonates are more reactive toward nucleophiles (e.g., hydrolysis) compared to ethers but less reactive than acid chlorides or anhydrides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.